

The Structure-Activity Relationship of Quinazoline-Based RIPK2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	RIP2 Kinase Inhibitor 3	
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Abstract

Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator in the nucleotide-binding oligomerization domain (NOD)-like receptor signaling pathway, making it a compelling target for therapeutic intervention in a host of inflammatory and autoimmune diseases. The quinazoline scaffold has emerged as a promising foundation for the development of potent and selective RIPK2 inhibitors. This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of quinazoline-based RIPK2 inhibitors, detailing key chemical modifications that influence potency, selectivity, and pharmacokinetic properties. This document includes a compilation of quantitative inhibitory data, detailed experimental protocols for key biological assays, and visualizations of the relevant signaling pathways and drug discovery workflows to facilitate further research and development in this area.

Introduction: RIPK2 as a Therapeutic Target

Receptor-interacting serine/threonine kinase 2 (RIPK2) is a key downstream signaling molecule for the intracellular pattern recognition receptors NOD1 and NOD2.[1] Upon recognition of bacterial peptidoglycans, NOD1 and NOD2 recruit RIPK2, leading to its activation and subsequent ubiquitination.[2] This initiates a signaling cascade that activates the NF-kB and MAPK pathways, culminating in the production of pro-inflammatory cytokines.[3] Dysregulation

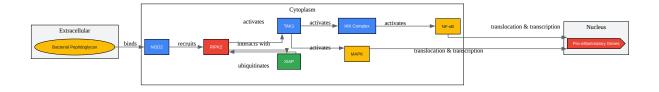


of the NOD-RIPK2 signaling axis has been implicated in the pathophysiology of various inflammatory conditions, including Crohn's disease, ulcerative colitis, and Blau syndrome.[3] Consequently, the development of small molecule inhibitors of RIPK2 has become a significant focus for drug discovery efforts.

The quinazoline core has been extensively explored as a scaffold for kinase inhibitors due to its ability to mimic the adenine ring of ATP and form key hydrogen bond interactions with the kinase hinge region. This guide will delve into the SAR of this class of molecules, providing a detailed analysis of how different substituents on the quinazoline ring impact RIPK2 inhibition.

The RIPK2 Signaling Pathway

The activation of RIPK2 is a central event in NOD1/2 signaling. The following diagram illustrates the key steps in this pathway.



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Figure 1: Simplified RIPK2 Signaling Pathway.

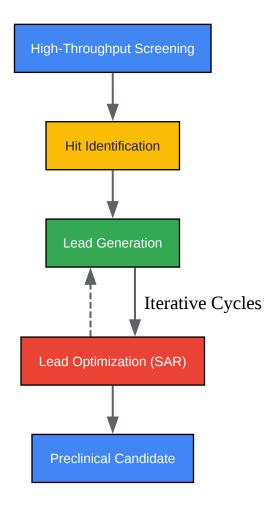
Structure-Activity Relationship of Quinazoline-Based RIPK2 Inhibitors

The development of quinazoline-based RIPK2 inhibitors has been guided by a systematic exploration of substitutions at various positions of the core scaffold. A key interaction for this



class of inhibitors is the hydrogen bond between the N1 nitrogen of the quinazoline ring and the backbone amide of Met98 in the hinge region of the RIPK2 ATP-binding pocket.[3]

The general workflow for identifying and optimizing these inhibitors is depicted below.



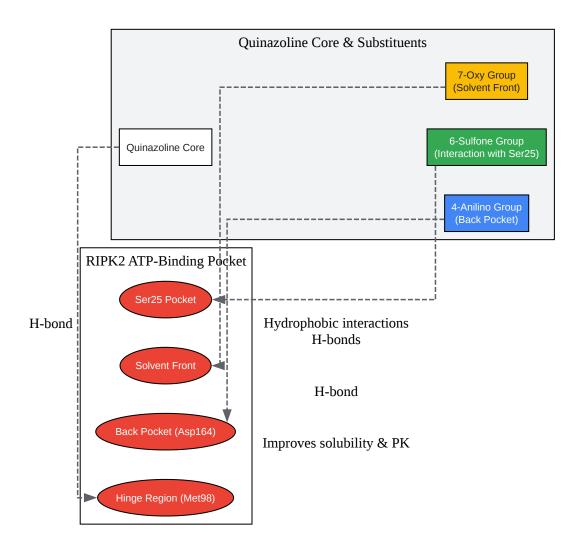
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Figure 2: General workflow for RIPK2 inhibitor discovery.

Key Pharmacophoric Features

The following diagram illustrates the key pharmacophoric elements of a typical quinazoline-based RIPK2 inhibitor and the general impact of modifications at different positions.





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Figure 3: Key pharmacophoric features for SAR.

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro and cellular activities of representative quinazoline and quinoline-based RIPK2 inhibitors.



Table 1: In Vitro and Cellular Activity of Quinoline-Based RIPK2 Inhibitors

Compound	R	RIPK2 FP IC50 (nM)	RIPK2 hWB IC50 (nM)	hERG IC50 (nM)
GSK583	Н	5	237	7445
6	Н	1	90	20000
7	ОМе	1	10	14000
11	CN	2	100	>30000
12	Ме	2	100	>30000

Data compiled

from Haile et al.,

2018.[4]

Table 2: Activity of Quinazoline-Based RIPK2 Inhibitors

Compound	RIPK2 FP IC50 (nM)	HEK293 IL-8 IC50 (nM)	Monocyte TNFα IC50 (nM)	hWB TNFα IC50 (nM)
4	5	4	13	-
5	-	4	13	26
GSK2983559 (prodrug of 4)	-	-	-	-
Data compiled from Haile et al., 2019 and recent reviews.[3][5]				

Table 3: Activity of Other Potent RIPK2 Inhibitors



Compound	Target	IC50 (nM)	Assay Type
Gefitinib	RIPK2	51	Tyrosine Phosphorylation
OD36	RIPK2	<100	Radiometric Kinase Assay
OD38	RIPK2	<100	Radiometric Kinase Assay
Compound 8 (Novartis)	RIPK2	3	Kinase Activity
Compound 14	RIPK2	5.1 ± 1.6	ADP-Glo
BI 706039	RIPK2	<1.0 (human), 2.9 (mouse)	MDP-induced TNF-α
Data compiled from various sources.[2][3]			

Experimental Protocols RIPK2 Kinase Inhibition Assay (ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.

- Materials:
 - RIPK2 Kinase Enzyme System (Promega)
 - ∘ ADP-Glo™ Kinase Assay Kit (Promega)
 - Test compounds
 - 384-well plates
- Procedure:



- Dilute the RIPK2 enzyme, substrate (e.g., myelin basic protein), ATP, and test inhibitors in the provided kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT).[8]
- \circ In a 384-well plate, add 1 μ l of the test inhibitor or DMSO vehicle control.
- Add 2 μl of the diluted RIPK2 enzyme.
- Add 2 μl of the substrate/ATP mixture to initiate the reaction.
- Incubate the plate at room temperature for 60 minutes.[8]
- Add 5 μl of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
- Incubate at room temperature for 40 minutes.[8]
- Add 10 μl of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
- Incubate at room temperature for 30 minutes.[8]
- Read the luminescence using a plate reader.
- Calculate IC50 values from the dose-response curves.[2]

Fluorescence Polarization (FP) Based Binding Assay

This assay measures the binding of an inhibitor to the RIPK2 ATP pocket by competing with a fluorescently labeled ligand.

- Materials:
 - Full-length FLAG-His tagged RIPK2
 - Fluorescently labeled ATP-competitive ligand
 - Test compounds



- Assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, and 1 mM CHAPS)[9]
- 384-well plates

Procedure:

- Prepare solutions of the RIPK2 enzyme and the fluorescent ligand in the assay buffer. The final concentration of the enzyme should be twice its apparent Kd, and the ligand at a fixed concentration (e.g., 5 nM).[9]
- Add the test compounds at various concentrations to the wells of a 384-well plate.
- Add the RIPK2 enzyme and fluorescent ligand mixture to the wells.
- Incubate the plate at room temperature for a specified time to reach equilibrium.
- Measure the fluorescence polarization using a suitable plate reader.
- Calculate the IC50 values based on the displacement of the fluorescent ligand.

Cellular Assay: MDP-Stimulated TNF-α Production in Human Whole Blood

This assay assesses the ability of an inhibitor to block RIPK2-mediated cytokine production in a physiologically relevant matrix.

- Materials:
 - Fresh human whole blood
 - Muramyl dipeptide (MDP)
 - Test compounds
 - TNF-α ELISA kit
- Procedure:



- Pre-treat human whole blood with various concentrations of the test compound or DMSO for a specified duration (e.g., 30 minutes).[3]
- Stimulate the blood with MDP (a NOD2 agonist).
- Incubate the samples for a defined period (e.g., 23 hours) to allow for cytokine production.
- Centrifuge the samples to separate the plasma.
- \circ Measure the concentration of TNF- α in the plasma using a commercial ELISA kit according to the manufacturer's instructions.
- Determine the IC50 values from the dose-response inhibition of TNF-α production.[5]

Conclusion and Future Directions

The quinazoline scaffold has proven to be a fertile ground for the discovery of potent and selective RIPK2 inhibitors. Structure-activity relationship studies have elucidated the key structural features required for high-affinity binding and cellular activity. The optimization of these inhibitors has led to compounds with improved pharmacokinetic profiles and reduced off-target effects, with some advancing into clinical trials.[3]

Future efforts in this field will likely focus on further refining the selectivity of these inhibitors to minimize potential side effects and exploring novel chemical scaffolds to identify new classes of RIPK2 inhibitors. The detailed SAR data and experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to the development of novel therapeutics for inflammatory diseases by targeting RIPK2.

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- To cite this document: BenchChem. [The Structure-Activity Relationship of Quinazoline-Based RIPK2 Inhibitors: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12426005#structure-activity-relationship-of-quinazoline-based-ripk2-inhibitors]

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